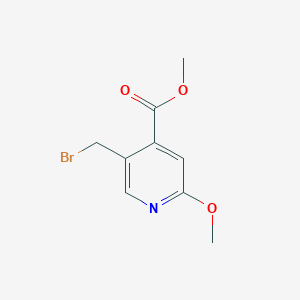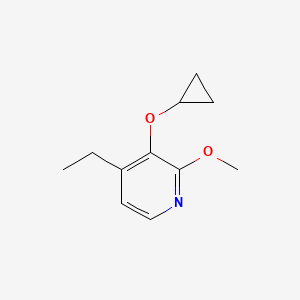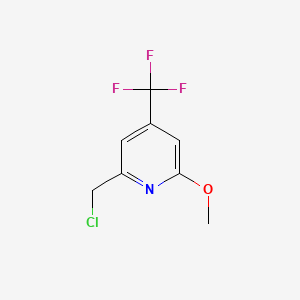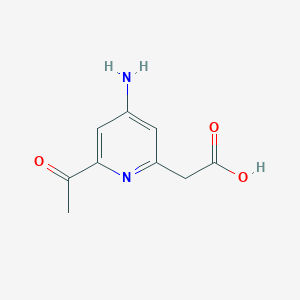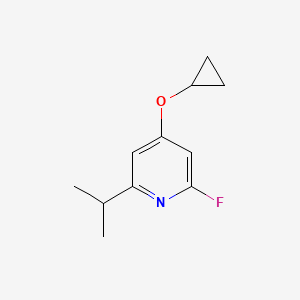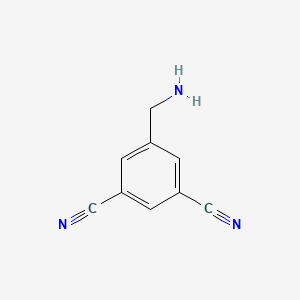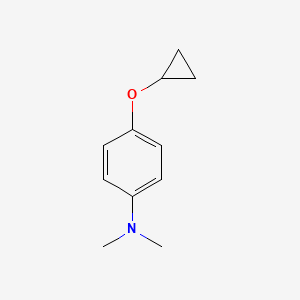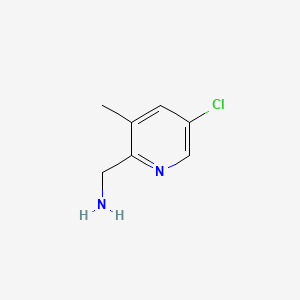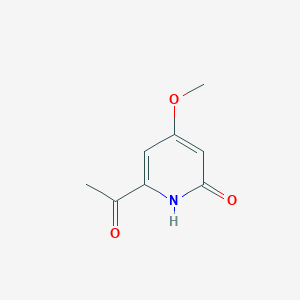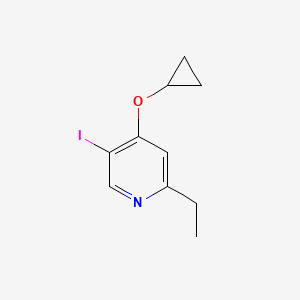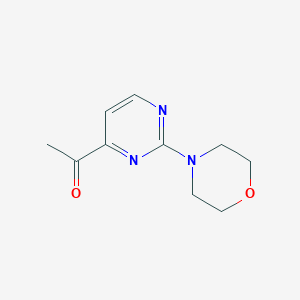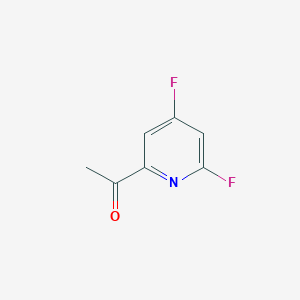
1-(4,6-Difluoropyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Difluoropyridin-2-YL)ethanone is a fluorinated pyridine derivative with the molecular formula C7H5F2NO. This compound is characterized by the presence of two fluorine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity. Fluorinated pyridines are of considerable interest in various fields due to their unique electronic and steric effects, which can enhance the biological activity and stability of molecules.
Preparation Methods
The synthesis of 1-(4,6-Difluoropyridin-2-YL)ethanone typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields and selectivity .
Industrial production methods may involve multi-step processes, starting from readily available pyridine precursors. These processes often include halogenation, followed by substitution reactions to introduce the fluorine atoms at specific positions on the pyridine ring .
Chemical Reactions Analysis
1-(4,6-Difluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1-(4,6-Difluoropyridin-2-YL)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4,6-Difluoropyridin-2-YL)ethanone is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic distribution, enhancing its ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to increased binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
1-(4,6-Difluoropyridin-2-YL)ethanone can be compared with other fluorinated pyridines, such as:
1-(3,5-Difluoropyridin-2-YL)ethanone: Similar in structure but with fluorine atoms at different positions, which can lead to variations in reactivity and biological activity.
1-(5-Fluoropyridin-2-YL)ethanone: Contains only one fluorine atom, resulting in different electronic and steric effects.
2,6-Difluoropyridine: A simpler fluorinated pyridine that lacks the ethanone group, used as a precursor in various synthetic applications.
Properties
Molecular Formula |
C7H5F2NO |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
1-(4,6-difluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3 |
InChI Key |
MALXYOQVFBIRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


